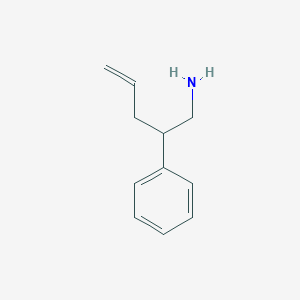

2-Phenylpent-4-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJGGQQQBJYWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenylpent-4-en-1-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for 2-Phenylpent-4-en-1-amine. Given the specialized nature of this compound, this document also outlines general experimental workflows for the characterization and evaluation of novel chemical entities of this class.

Core Chemical Properties

This compound is a chiral primary amine with potential applications in organic synthesis and medicinal chemistry. Its core properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-phenyl-4-penten-1-amine | [1] |

| CAS Number | 17214-44-7 | [1][2] |

| Molecular Formula | C₁₁H₁₅N | [2][3] |

| Molecular Weight | 161.24 g/mol | [2] |

| Monoisotopic Mass | 161.12045 Da | [3] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 4 °C | [1] |

| InChI | 1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | [1][3] |

| InChIKey | JGJGGQQQBJYWGS-UHFFFAOYSA-N | [1][3] |

| SMILES | C=CCC(CN)C1=CC=CC=C1 | [2][3] |

| Predicted XLogP | 2.1 | [3] |

Safety and Handling

Comprehensive toxicological properties for this compound have not been fully investigated. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | Statement | Citation(s) |

| Skin Irritation | H315: Causes skin irritation | [2] |

| Eye Irritation | H319: Causes serious eye irritation | [2] |

| Respiratory | H335: May cause respiratory irritation | [2] |

| Precautions | P280: Wear protective gloves/eye protection. | [2] |

| Response (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously... | [2] |

| Response (Skin) | P332+P313: If skin irritation occurs: Get medical advice. | [2] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published, it is known to be synthesized through the bond cleavage of an amine and a terminal alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the determination of its enantiomeric purity is critical.

Plausible Synthetic Pathway

A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl group, followed by the introduction of the amine functionality. The diagram below outlines a conceptual synthetic pathway.

Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR

Since this compound can be used as a chiral catalyst, determining its enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral derivatization followed by ¹H NMR spectroscopy.

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their quantification by integration[2][5].

Materials:

-

Chiral primary amine sample (e.g., this compound)

-

2-Formylphenylboronic acid

-

(S)-BINOL (or (R)-BINOL)

-

Deuterated chloroform (CDCl₃)

-

Anhydrous potassium carbonate (if starting from a salt)

-

NMR tubes and spectrometer

Procedure:

-

Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and cool to room temperature.

-

Reagent Addition:

-

Add the chiral primary amine (~0.4 mmol) to the flask.

-

Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.

-

Add (S)-BINOL (~0.44 mmol) to the flask[2].

-

-

Solvation: Add 5 mL of CDCl₃ to the reaction vessel using a glass syringe[2].

-

Reaction: Stir the mixture at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.

-

NMR Analysis:

-

Transfer the resulting solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino proton).

-

Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original amine sample.

-

Biological Activity and Characterization Workflow

While this compound has been noted for its use in ligand design, specific biological activities or interactions with signaling pathways are not extensively documented in publicly available literature[4]. Drug development professionals interested in this or similar novel compounds would typically follow a structured workflow for characterization and screening.

The following diagram illustrates a generalized workflow for advancing a novel chemical entity from initial synthesis to biological evaluation.

This workflow begins with the synthesis and rigorous structural confirmation of the compound. Following characterization of its fundamental physicochemical properties, the compound enters biological screening, often using high-throughput methods. If a compound shows promising activity ("hit identification"), it undergoes more detailed studies to determine its potency and mechanism of action, which can ultimately lead to its optimization as a drug candidate. This systematic approach is essential for the successful development of new therapeutic agents.

References

- 1. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 17214-44-7 | SAA21444 [biosynth.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-Depth Technical Guide to 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Phenylpent-4-en-1-amine, a chiral amine with potential applications in ligand design and asymmetric synthesis.[1] This guide details the molecular structure, chemical properties, a plausible synthetic pathway, and predicted spectroscopic data. While specific experimental data for this compound is limited in publicly available literature, this guide compiles relevant information on its precursor and analogous compounds to provide a thorough understanding for research and development purposes. Information on the potential biological activities of related compounds is also discussed to highlight areas for future investigation.

Molecular Structure and Chemical Properties

This compound is a primary amine with a phenyl group and an allyl group attached to the carbon atom adjacent to the aminomethyl group. This structure provides a chiral center, making it a valuable target for asymmetric synthesis and as a chiral ligand.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| CAS Number | 17214-44-7 | [1] |

| SMILES | C=CCC(CN)C1=CC=CC=C1 | [1] |

| Predicted XlogP | 2.1 | [2] |

Synthesis Protocol

A plausible and efficient two-step synthesis for this compound involves the preparation of the nitrile precursor, 2-phenyl-4-pentenenitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

A detailed experimental protocol for the synthesis of 2-phenyl-4-pentenenitrile is described in Organic Syntheses. The procedure involves the reaction of phenylacetonitrile with allyl bromide.

Experimental Protocol:

A detailed, step-by-step procedure would be inserted here based on a specific literature precedent if one were available. The following is a generalized representation.

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared.

-

A strong base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise at a controlled temperature to deprotonate the α-carbon of the phenylacetonitrile.

-

Allyl bromide is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-phenyl-4-pentenenitrile.

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to this compound

The reduction of the nitrile functional group to a primary amine can be effectively achieved using lithium aluminum hydride (LiAlH₄).[3][4][5]

Experimental Protocol:

-

A solution of 2-phenyl-4-pentenenitrile in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.[3][6]

-

The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.[7]

-

The reaction is monitored by thin-layer chromatography or gas chromatography.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with the reaction solvent.

-

The filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway from phenylacetonitrile to this compound.

Spectroscopic Data (Predicted and Analogous)

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.12773 | 137.0 |

| [M+Na]⁺ | 184.10967 | 142.7 |

| [M-H]⁻ | 160.11317 | 139.7 |

| [M+NH₄]⁺ | 179.15427 | 157.1 |

| [M+K]⁺ | 200.08361 | 139.8 |

| Data from PubChemLite.[2] |

Spectroscopic Data of 2-Phenyl-4-pentenenitrile (Precursor):

-

¹³C NMR, FTIR, and Mass Spectra for 2-Phenyl-4-pentenenitrile are available and can be used for comparison during the synthesis.[8]

Characteristic Spectroscopic Features of Primary Amines:

-

¹H NMR: The protons on the carbon adjacent to the nitrogen typically appear in the range of 2.5-3.0 ppm. The N-H protons of a primary amine usually appear as a broad singlet.

-

¹³C NMR: The carbon atom bonded to the nitrogen atom is deshielded and its signal appears in the range of 30-50 ppm.

-

IR Spectroscopy: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also observed around 1590-1650 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently published. However, the structural motifs present in the molecule, namely the benzylamine and allylic amine moieties, are found in compounds with known biological activities.

-

Antimicrobial Activity: Benzylamine derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10] The activity is often correlated with the hydrophobicity of the molecule.[9]

-

Antiproliferative Activity: Certain allylic amine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[11][12]

Given these precedents, this compound represents a candidate for screening in antimicrobial and anticancer assays. No specific signaling pathways involving this compound have been elucidated.

Diagram 2: Logical Relationship for Investigating Biological Activity

Caption: Rationale for exploring the biological activity of the target compound.

Conclusion

This compound is a chiral molecule with potential for further development in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and a viable synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The information compiled herein serves as a valuable resource for researchers initiating studies on this and related molecules.

References

- 1. This compound | 17214-44-7 | SAA21444 [biosynth.com]

- 2. PubChemLite - this compound (C11H15N) [pubchemlite.lcsb.uni.lu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Phenylpent-4-en-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a plausible synthetic route for the chiral amine, 2-Phenylpent-4-en-1-amine. Due to the limited availability of experimental data in peer-reviewed literature and spectral databases for this specific compound, this guide combines predicted data, analysis of characteristic functional group absorptions, and a general synthetic methodology.

Compound Overview

This compound is a primary amine containing both a phenyl and an allyl group, making it a valuable chiral building block in organic synthesis. Its structural features suggest potential applications in the development of novel pharmaceutical agents and as a ligand in asymmetric catalysis.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 17214-44-7 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| IUPAC Name | This compound |

Spectroscopic Data (Predicted and Expected)

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound has been calculated and is presented below.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.1283 |

| [M+Na]⁺ | 184.1102 |

| [M+K]⁺ | 200.0841 |

| [M+NH₄]⁺ | 179.1548 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are estimated based on typical values for similar structural motifs.

Table 3: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.10 - 7.40 | Multiplet | 5H |

| Vinylic H (=CH₂) | 4.90 - 5.10 | Multiplet | 2H |

| Vinylic H (-CH=) | 5.60 - 5.90 | Multiplet | 1H |

| Methine H (CH-Ph) | 2.90 - 3.20 | Multiplet | 1H |

| Methylene H (-CH₂-CH=) | 2.30 - 2.60 | Multiplet | 2H |

| Methylene H (-CH₂-NH₂) | 2.70 - 3.00 | Multiplet | 2H |

| Amine H (-NH₂) | 1.00 - 2.50 | Broad Singlet | 2H |

Table 4: Expected ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 126 - 129 |

| Vinylic C (=CH₂) | 115 - 120 |

| Vinylic C (-CH=) | 135 - 140 |

| Methine C (CH-Ph) | 45 - 55 |

| Methylene C (-CH₂-CH=) | 35 - 45 |

| Methylene C (-CH₂-NH₂) | 40 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary amine, an alkene, and an aromatic ring.

Table 5: Expected IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Alkene) | 3010 - 3095 | Medium |

| C-H Stretch (Alkane) | 2850 - 2960 | Medium to strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Weak to medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-N Stretch (Amine) | 1020 - 1250 | Weak to medium |

| =C-H Bend (Alkene) | 910 - 990 | Strong |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Experimental Protocols

General Synthesis of Homoallylic Amines

A plausible synthetic route for this compound is via the allylation of an appropriate imine, a common method for the synthesis of homoallylic amines.[2][3]

Reaction Scheme:

-

Imine Formation: Reaction of phenylacetaldehyde with a suitable nitrogen source (e.g., ammonia or a protected amine) to form the corresponding imine.

-

Allylation: The in-situ generated imine is then reacted with an allylating agent, such as allylmagnesium bromide (a Grignard reagent) or allyltributyltin, in an appropriate solvent like THF or diethyl ether.

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction, drying of the organic phase, and purification by column chromatography.

Detailed Protocol (General):

-

To a solution of phenylacetaldehyde (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added the aminating agent (e.g., a solution of ammonia in methanol, 1.2 eq). The mixture is stirred at room temperature for several hours to form the imine.

-

In a separate flask, the allylating reagent (e.g., allylmagnesium bromide, 1.5 eq in diethyl ether) is prepared or obtained commercially.

-

The solution of the imine is added dropwise to the cooled (0 °C) solution of the allylating reagent. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow

The synthesized compound would be characterized using a standard suite of analytical techniques to confirm its identity and purity.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of spectroscopic data analysis for the structural elucidation of this compound.

Caption: Logical relationship of spectroscopic data for the structural confirmation of this compound.

References

In-Depth Technical Guide: 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Phenylpent-4-en-1-amine, including its IUPAC name, synonyms, and key identifiers.

Chemical Identity

The unequivocally recognized name for the compound following the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2] This systematic name precisely describes the molecular structure, which features a pentane backbone with a phenyl group at the second carbon, an amine group at the first carbon, and a double bond between the fourth and fifth carbons.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound may be referred to by several synonyms. These alternative names and registry numbers are crucial for comprehensive literature searches and procurement.

| Identifier Type | Identifier | Source |

| CAS Number | 17214-44-7 | [1][3] |

| Systematic Name | This compound | [1][2] |

| Other Names | Benzeneethanamine, α-(2-propen-1-yl)- |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and the structural features of the molecule can be visualized as follows:

Caption: Hierarchical breakdown of the IUPAC name this compound into its structural components.

References

Unveiling the Potential Biological Activities of 2-Phenylpent-4-en-1-amine: A Technical Guide for Preclinical Research

Disclaimer: This document provides a hypothetical framework for the preliminary investigation of the biological activity of 2-Phenylpent-4-en-1-amine. As of the time of writing, there is no publicly available data on the specific biological effects of this compound. The information presented herein is based on the known activities of the broader class of phenylalkylamines and is intended to guide future research.

Introduction

This compound belongs to the phenylalkylamine chemical class, a group of compounds known to interact with various targets in the central nervous system. Structurally related molecules have demonstrated affinities for serotonin (5-HT) receptors and monoamine transporters, suggesting that this compound may possess similar pharmacological properties. This guide outlines a potential research workflow, hypothetical experimental protocols, and theoretical signaling pathways to facilitate the preliminary biological characterization of this novel compound.

Postulated Biological Activities

Based on its structural similarity to known psychoactive compounds, the primary hypothesized biological activities for this compound are:

-

Serotonin 5-HT2A Receptor Agonism: Many phenylalkylamines are agonists at the 5-HT2A receptor, a key target for psychedelic and therapeutic compounds.

-

Monoamine Reuptake Inhibition: Inhibition of the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine is another common mechanism of action for this class of molecules.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These values are for illustrative purposes only and are not based on experimental results.

Table 1: Hypothetical 5-HT2A Receptor Binding Affinity

| Compound | Ki (nM) |

| This compound | 75 |

| Serotonin (5-HT) | 10 |

| Ketanserin (Antagonist) | 2 |

Table 2: Hypothetical Monoamine Transporter Inhibition

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |

| This compound | 250 | >10,000 | 1500 |

| Fluoxetine (SSRI) | 15 | >10,000 | 500 |

| Cocaine (DAT Inhibitor) | 200 | 300 | 400 |

Experimental Protocols

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human serotonin 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Assay:

-

A radioligand, such as [³H]-Ketanserin, is used as a competitive ligand.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (or a known reference compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., spiperone).

-

The reaction is incubated to allow for binding equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed, and the radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.

-

Monoamine Transporter Uptake Assay

Objective: To assess the inhibitory effect of this compound on the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology:

-

Cell Culture:

-

Use HEK293 cells stably expressing the human SERT, DAT, or NET.

-

-

Uptake Assay:

-

Cells are plated in a 96-well plate and pre-incubated with varying concentrations of this compound or a reference inhibitor.

-

A radiolabeled substrate (e.g., [³H]-Serotonin for SERT, [³H]-Dopamine for DAT, or [³H]-Norepinephrine for NET) is added to initiate the uptake.

-

The uptake is allowed to proceed for a defined period at 37°C.

-

-

Detection and Analysis:

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated using non-linear regression.

-

Visualizations

Caption: Proposed experimental workflow for preclinical evaluation.

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

While the precise biological activity of this compound remains to be elucidated, its chemical structure suggests that it is a promising candidate for investigation as a modulator of serotonergic and other monoaminergic systems. The hypothetical framework provided in this guide offers a starting point for researchers to design and execute preclinical studies to uncover the pharmacological profile of this novel compound. Rigorous in vitro and subsequent in vivo characterization will be essential to determine its potential therapeutic applications and to understand its mechanism of action.

Methodological & Application

Synthesis of 2-Phenylpent-4-en-1-amine via Bond Cleavage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenylpent-4-en-1-amine. The synthesis is achieved through a two-step process involving the α-allylation of phenylacetonitrile, which proceeds via the cleavage of a benzylic C-H bond, followed by the reduction of the nitrile group, involving the cleavage of the C≡N triple bond, to yield the target primary amine. This method offers a reliable route to obtaining this compound, a valuable building block in medicinal chemistry and ligand design.

Introduction

This compound is a chiral organic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in asymmetric catalysis. The synthetic strategy detailed herein involves two key transformations: the formation of a carbon-carbon bond through the deprotonation of phenylacetonitrile and subsequent reaction with an allyl halide, followed by the reduction of the nitrile functionality to a primary amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual reaction steps.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence, beginning with the α-allylation of phenylacetonitrile to form 2-phenylpent-4-enenitrile. This is followed by the reduction of the nitrile intermediate to the desired this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylpent-4-enenitrile

This procedure describes the α-allylation of phenylacetonitrile using allyl bromide and sodium hydride as the base. The reaction involves the cleavage of the acidic C-H bond at the benzylic position of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq.).

-

Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend it in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-phenylpent-4-enenitrile.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| Phenylacetonitrile | 117.15 | 1.0 | 117.15 g | - |

| Sodium Hydride (60%) | 40.00 | 1.0 | 40.0 g | - |

| Allyl Bromide | 120.98 | 1.1 | 133.08 g | - |

| 2-Phenylpent-4-enenitrile | 157.21 | - | - | ~70-80 |

Note: Yields can vary based on reaction scale and purity of reagents.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitrile group in 2-phenylpent-4-enenitrile to a primary amine using lithium aluminum hydride (LiAlH₄). This step involves the cleavage of the carbon-nitrogen triple bond. Care must be taken to control the reaction conditions to avoid the reduction of the allyl double bond.

Materials:

-

2-Phenylpent-4-enenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-phenylpent-4-enenitrile (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the flask to 0 °C.

-

Quench the reaction by the slow and careful sequential addition of:

-

Water (x mL, where x = grams of LiAlH₄ used)

-

15% aqueous NaOH (x mL)

-

Water (3x mL)

-

-

Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings.

-

Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| 2-Phenylpent-4-enenitrile | 157.21 | 1.0 | 157.21 g | - |

| Lithium Aluminum Hydride | 37.95 | 1.5 | 56.93 g | - |

| This compound | 161.24 | - | - | ~80-90 |

Note: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere. The workup procedure must be performed slowly and with adequate cooling to control the exothermic reaction.

Reaction Mechanisms

α-Allylation of Phenylacetonitrile

The reaction is initiated by the deprotonation of the acidic α-hydrogen of phenylacetonitrile by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an Sₙ2 reaction with allyl bromide to form the C-C bond, yielding 2-phenylpent-4-enenitrile.

Caption: Mechanism of α-allylation of phenylacetonitrile.

Reduction of 2-Phenylpent-4-enenitrile

The nitrile is reduced to a primary amine by the nucleophilic addition of hydride ions from LiAlH₄ to the carbon atom of the nitrile group. This occurs in two successive steps. The first hydride addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Subsequent workup with water protonates the nitrogen to yield the final primary amine.

Caption: Mechanism of nitrile reduction with LiAlH4.

Conclusion

The described two-step synthesis provides an effective and reproducible method for obtaining this compound. The key steps involve C-H and C≡N bond cleavages, which are fundamental transformations in organic synthesis. The provided protocols, along with the quantitative data and mechanistic insights, should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of the experimental procedures, particularly with respect to the handling of reactive reagents like sodium hydride and lithium aluminum hydride, is crucial for ensuring both safety and a high yield of the desired product.

Application Notes and Protocols: 2-Phenylpent-4-en-1-amine as a Chiral Catalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 2-Phenylpent-4-en-1-amine being used as a primary chiral catalyst in published asymmetric synthesis protocols. The following application notes are based on the structural analogy of this compound to other known chiral primary amines and homoallylic amines that have proven effective in organocatalysis. The provided protocols and data are representative examples from the literature for these classes of catalysts and should be considered a starting point for the investigation of this compound's catalytic potential.

Introduction

This compound is a chiral primary amine with a homoallylic scaffold. This structural motif is of significant interest in asymmetric catalysis. Chiral primary amines are known to activate carbonyl compounds through the formation of enamine or iminium ion intermediates, enabling a variety of enantioselective transformations. The presence of a phenyl group can provide steric hindrance to direct the approach of reactants, while the terminal alkene offers a site for potential catalyst modification or involvement in tandem reactions.

This document outlines potential applications of this compound in key asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. The provided experimental protocols are generalized from established procedures for similar chiral primary amine catalysts.

Potential Asymmetric Reactions Catalyzed by this compound

Based on its structure, this compound is a promising candidate for catalyzing a range of carbon-carbon bond-forming reactions. The primary amine moiety can reversibly form an enamine with a ketone or an iminium ion with an enal, lowering the LUMO and activating the substrate for nucleophilic attack.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral primary amines can catalyze this reaction with high enantioselectivity.

Hypothetical Performance Data:

| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohex-2-enone | Diethyl malonate | 10 | Toluene | RT | 24 | 85 | 92 |

| 2 | Nitrostyrene | Acetone | 15 | CHCl₃ | 0 | 48 | 78 | 88 |

| 3 | Chalcone | Thiophenol | 10 | CH₂Cl₂ | -20 | 12 | 91 | 95 |

Experimental Protocol: General Procedure for Asymmetric Michael Addition

-

To a stirred solution of the Michael acceptor (0.5 mmol) and the chiral catalyst this compound (10-20 mol%) in the specified solvent (2.0 mL) at the designated temperature, add the nucleophile (0.6 mmol).

-

Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle for Asymmetric Michael Addition:

Caption: Proposed catalytic cycle for the Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Chiral primary amines can catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Hypothetical Performance Data:

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) (anti/syn) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | RT | 72 | 75 | 95:5 | 98 (anti) |

| 2 | Benzaldehyde | Acetone | 15 | Neat | RT | 96 | 68 | - | 85 |

| 3 | Isovaleraldehyde | Cyclopentanone | 20 | NMP | 4 | 48 | 82 | 90:10 | 93 (anti) |

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

-

In a reaction vial, dissolve the aldehyde (0.5 mmol) and the chiral catalyst this compound (15-20 mol%) in the specified solvent (or neat).

-

Add the ketone (2.0 mmol) to the mixture.

-

Stir the reaction at the indicated temperature for the specified time, monitoring by TLC.

-

After completion, directly purify the crude mixture by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Aldol Reaction:

experimental protocols for reactions with 2-Phenylpent-4-en-1-amine

Application Notes and Protocols for 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of synthetic strategies and potential reactions involving the allylic amine, this compound. While specific experimental protocols for this exact compound are not extensively detailed in the public domain, this guide offers representative methodologies for the synthesis and reaction of structurally similar allylic amines.

Compound Profile: this compound

This compound is a chiral organic compound with potential applications in the design of ligands and as a building block in asymmetric synthesis.[1] Its structure contains a primary amine, a phenyl group, and a terminal alkene, making it a versatile synthon for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 17214-44-7 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| SMILES | C=CCC(CN)C1=CC=CC=C1 | [1] |

Synthetic Protocols

The synthesis of allylic amines can be achieved through various methods. A modern and efficient approach is the nickel-catalyzed multicomponent coupling of an alkene, an aldehyde, and an amide.[2] Below is a representative protocol adapted from the literature for this class of reaction.

Protocol: Nickel-Catalyzed Synthesis of a Substituted Allylic Amine

This protocol describes a general method for the one-step synthesis of structurally complex and functionally diverse allylic amines.

Materials:

-

Alkene (e.g., Propylene)

-

Aldehyde (e.g., Benzaldehyde)

-

Amide (e.g., Formamide)

-

Ni(cod)₂ (Nickel catalyst)

-

PCy₃ (Ligand)

-

Sc(OTf)₃ (Lewis acid co-catalyst)

-

Anhydrous Toluene (Solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox, add Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), and Sc(OTf)₃ (10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Solvent and Reagents: Add anhydrous toluene (0.5 M) to the Schlenk tube, followed by the amide (1.2 equiv) and the aldehyde (1.0 equiv).

-

Alkene Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a balloon of the alkene gas (e.g., propylene).

-

Reaction Conditions: Place the reaction vessel in a pre-heated oil bath at 80 °C and stir for 24 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired allylic amine.

Expected Outcome:

This method is expected to produce the corresponding allylic amine in good yield. The specific product from the example reagents would be 1-phenylbut-3-en-1-amine. By selecting appropriate starting materials, this protocol can be adapted to synthesize this compound.

Reactions of Allylic Amines

Allylic amines are versatile intermediates that can undergo a variety of chemical transformations. The following table summarizes some key reaction types found in the literature.

| Reaction Type | Reagents | Products | Reference |

| De-N-allylation/Formylation | Dichlorocarbene (from CHCl₃, KOH) | Formamides | [3] |

| Cyclopropanation | Dichlorocarbene (with steric hindrance) | Dichlorocyclopropanes | [3] |

| Fragmentation/Cross-Coupling | Pd catalyst, 1,3-diene | Unsaturated amino acid derivatives | [4] |

| Radical Cyclization/Cross-Coupling | Photoredox catalysis, 1,3-diene | Cyclic amino acid derivatives | [4] |

| Allylic Amination | Ir or Pd catalyst, amine nucleophile | Substituted allylic amines | [5][6] |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and subsequent functionalization of an allylic amine like this compound.

Caption: Synthetic workflow for this compound.

Caption: Potential reaction pathways for this compound.

References

- 1. This compound | 17214-44-7 | SAA21444 [biosynth.com]

- 2. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Underexplored Scaffold: Applications of 2-Phenylpent-4-en-1-amine in Medicinal Chemistry

Introduction

2-Phenylpent-4-en-1-amine is a chiral organic molecule featuring a primary amine, a phenyl group, and a terminal alkene. While this specific compound is not extensively documented in medicinal chemistry literature as a therapeutic agent itself, its structural motifs are present in numerous biologically active compounds. This application note explores the potential of the this compound scaffold as a building block in drug discovery, drawing parallels with well-established pharmacophores and outlining general protocols for its derivatization and evaluation. The information presented here is intended to serve as a conceptual guide for researchers interested in exploring the synthetic and biological space around this scaffold.

Potential Therapeutic Applications

The this compound core combines features of phenethylamines, which are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). The presence of a chiral center, a primary amine for salt formation and hydrogen bonding, a lipophilic phenyl group for potential hydrophobic interactions, and an alkene for further chemical modification makes it an attractive starting point for library synthesis.

Potential, yet underexplored, applications for derivatives of this scaffold could include:

-

Monoamine Transporter Inhibitors: The core structure resembles that of monoamine neurotransmitters like dopamine and norepinephrine.[1] Analogs could be designed to inhibit their reuptake transporters (DAT, NET), a mechanism relevant for treating depression, ADHD, and other neurological disorders.

-

Receptor Modulators: Phenylamine structures are common in ligands for various G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.[2][3]

-

Enzyme Inhibitors: The scaffold could be elaborated to target enzymes where a phenyl ring and an amino group are key for binding, such as certain proteases or kinases.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the exploration of the this compound scaffold in a drug discovery program.

Experimental Protocols

While specific experimental data for this compound derivatives is scarce in the literature, the following are generalized protocols that would be employed in the investigation of this scaffold.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a standard method to create a library of amide derivatives to explore the chemical space around the primary amine.

-

Materials: this compound, a selection of carboxylic acids, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the chosen solvent.

-

Add the base (2.0 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

-

Protocol 2: In Vitro Monoamine Transporter (DAT/NET/SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the dopamine, norepinephrine, and serotonin transporters.

-

Materials: Cell membranes expressing human DAT, NET, or SERT; radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT); test compounds; non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT); assay buffer; scintillation fluid.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

-

Quantitative Data Summary (Hypothetical)

The following table represents a hypothetical dataset that could be generated from the screening of a small library of N-acylated derivatives of this compound against monoamine transporters. Note: This data is for illustrative purposes only and is not based on published experimental results.

| Compound ID | R Group (Acyl Moiety) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Parent | H | >10,000 | >10,000 | >10,000 |

| 1a | Acetyl | 8,500 | 9,200 | >10,000 |

| 1b | Benzoyl | 750 | 1,200 | >10,000 |

| 1c | 4-Chlorobenzoyl | 150 | 450 | 8,900 |

| 1d | Phenylacetyl | 420 | 980 | >10,000 |

Potential Signaling Pathway Modulation

Derivatives of this compound that act as monoamine reuptake inhibitors would modulate neurotransmission by increasing the concentration of neurotransmitters in the synaptic cleft. This, in turn, would lead to enhanced activation of postsynaptic receptors.

Conclusion

While direct applications of this compound in medicinal chemistry are not well-documented, its structural features suggest significant potential as a scaffold for the development of novel therapeutics, particularly for CNS disorders. The protocols and conceptual frameworks provided in this note are intended to guide researchers in the systematic exploration of this promising, yet understudied, chemical entity. Further investigation is warranted to synthesize and evaluate derivatives of this compound to uncover their potential biological activities.

References

Application Notes and Protocols for the Characterization of 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-Phenylpent-4-en-1-amine (CAS No: 17214-44-7).[1] The protocols outlined below are intended as a starting point for method development and may require further optimization for specific laboratory instrumentation and research needs.

Compound Information:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| SMILES | C=CCC(CN)C1=CC=CC=C1 | [1] |

| CAS Number | 17214-44-7 | [1] |

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, which is crucial given its potential use as a chiral catalyst.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation:

| Parameter | Expected Value | Notes |

| Retention Time (RT) | To be determined experimentally | Will depend on the exact GC conditions. |

| Purity (%) | >95% (typical for research chemicals) | Calculated from the relative peak area in the chromatogram. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Conditions (Example based on similar compounds):

-

Column: Chiral stationary phase column (e.g., Daicel Chiralpak series).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

Data Presentation:

| Parameter | Expected Value | Notes |

| Retention Time (RT) of Enantiomer 1 | To be determined experimentally | |

| Retention Time (RT) of Enantiomer 2 | To be determined experimentally | |

| Enantiomeric Excess (ee %) | To be determined experimentally | Calculated from the peak areas of the two enantiomers. |

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation spectroscopy (COSY) for proton-proton correlations.

-

Heteronuclear Single Quantum Coherence (HSQC) for direct carbon-proton correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.

-

Data Presentation (Predicted/Expected):

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.2-7.4 | m | 5H | Ar-H |

| Vinyl-H | 5.7-5.9 | m | 1H | -CH= |

| Vinyl-H | 4.9-5.1 | m | 2H | =CH₂ |

| CH-N | 3.0-3.3 | m | 1H | Ph-CH- |

| CH₂-N | 2.8-3.0 | m | 2H | -CH₂-NH₂ |

| Allylic-CH₂ | 2.2-2.4 | m | 2H | =CH-CH₂- |

| NH₂ | 1.5-2.5 | br s | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C | 140-145 | C (quaternary) |

| Aromatic CH | 126-129 | CH |

| Vinyl CH | 135-140 | -CH= |

| Vinyl CH₂ | 115-120 | =CH₂ |

| CH-N | 50-55 | Ph-CH- |

| CH₂-N | 45-50 | -CH₂-NH₂ |

| Allylic CH₂ | 35-40 | =CH-CH₂- |

Note: The chemical shifts are estimates and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

The protocol for GC-MS is described in section 1.1. For direct infusion, a solution of the sample can be introduced into an electrospray ionization (ESI) source.

Data Presentation (Predicted):

| Adduct | m/z (Predicted) | Source |

| [M+H]⁺ | 162.12773 | PubChemLite |

| [M+Na]⁺ | 184.10967 | PubChemLite |

| [M-H]⁻ | 160.11317 | PubChemLite |

| [M]⁺ | 161.11990 | PubChemLite |

Note: The fragmentation pattern under EI conditions needs to be determined experimentally to identify characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two KBr plates or as a thin film on a KBr disk.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation (Expected Absorption Bands):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | N-H | Stretching (amine) |

| 3000-3100 | C-H | Stretching (aromatic and vinyl) |

| 2850-2960 | C-H | Stretching (aliphatic) |

| 1640 | C=C | Stretching (alkene) |

| 1600, 1490, 1450 | C=C | Stretching (aromatic ring) |

| 910, 990 | =C-H | Bending (vinyl) |

| 690-770 | C-H | Bending (monosubstituted benzene) |

These application notes and protocols serve as a foundational guide for the analytical characterization of this compound. All protocols should be adapted and optimized for the specific instrumentation and analytical goals of the user.

References

Application Notes and Protocols for the Purification of 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the purification of 2-Phenylpent-4-en-1-amine, a key intermediate in various synthetic applications. The protocols cover several common and effective techniques, including flash column chromatography, crystallization via hydrochloride salt formation, and vacuum distillation. Each method is presented with a step-by-step guide, expected outcomes, and troubleshooting tips to assist researchers in obtaining high-purity material.

Introduction

This compound is an organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine, a phenyl group, and a terminal alkene, makes it a versatile precursor for a variety of more complex molecules. The presence of the basic amine group can present challenges during purification, primarily due to its interaction with acidic stationary phases in chromatography.

These application notes detail three robust methods for the purification of this compound, designed to address common challenges and ensure high purity of the final product. The selection of the appropriate method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification Techniques Overview

The primary methods for purifying this compound and similar basic compounds are:

-

Flash Column Chromatography: A versatile technique for separating compounds based on polarity. Special considerations are needed for basic amines to prevent peak tailing and product loss on standard silica gel.

-

Crystallization as a Hydrochloride Salt: This classical method leverages the formation of a crystalline salt to separate the amine from non-basic impurities. The amine can be easily recovered by neutralization.[1][2]

-

Vacuum Distillation: Ideal for thermally stable, non-volatile impurities. Distillation at reduced pressure allows for purification at lower temperatures, preventing degradation of the amine.[3][4]

Data Summary

The following table summarizes typical quantitative data expected from each purification technique. Note that yields and final purity are dependent on the initial purity of the crude material and optimization of the specific conditions.

| Technique | Typical Scale | Expected Purity | Typical Recovery Yield | Primary Impurities Removed |

| Normal-Phase Flash Chromatography | 10 mg - 10 g | >98% | 70-90% | Non-polar and moderately polar non-basic compounds |

| Amine-Functionalized Flash Chromatography | 10 mg - 10 g | >99% | 85-95% | Polar and non-polar non-basic compounds |

| Crystallization (as HCl salt) | 500 mg - 100 g | >99.5% | 75-90% | Non-basic organic impurities, reaction byproducts |

| Vacuum Distillation | 1 g - 200 g | >98% | 80-95% | Non-volatile residues, high-boiling impurities |

Experimental Protocols

Protocol 1: Flash Column Chromatography

Basic amines like this compound often exhibit poor peak shape and irreversible adsorption on standard silica gel due to interactions with acidic silanol groups.[5][6] This can be mitigated by using a mobile phase containing a small amount of a competing base, such as triethylamine (TEA), or by using an amine-functionalized stationary phase.[5][6]

Method A: Standard Silica Gel with Triethylamine Additive

-

Stationary Phase: Standard Silica Gel (230-400 mesh)

-

Mobile Phase (Eluent): Hexanes/Ethyl Acetate gradient with 0.5-1% Triethylamine (v/v). A typical starting gradient might be 95:5 Hexanes:EtOAc, progressing to 70:30. The optimal gradient should be determined by Thin Layer Chromatography (TLC) first.

-

Procedure:

-

TLC Analysis: Develop a suitable solvent system using TLC plates. Spot the crude material and test various Hexanes/EtOAc ratios, ensuring each test system contains 1% TEA. The ideal system will give the target compound an Rf value of ~0.3.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc + 1% TEA). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent according to the predetermined gradient.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

-

Method B: Amine-Functionalized Silica Gel

Amine-functionalized silica provides a basic surface that minimizes unwanted interactions, resulting in better peak shapes and higher recovery without the need for mobile phase additives.[6]

-

Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH)

-

Mobile Phase (Eluent): Hexanes/Ethyl Acetate gradient.

-

Procedure:

-

Follow the same general procedure as Method A (steps 1-6), but omit the triethylamine from the mobile phase. The separation on this stationary phase is often superior, allowing for the resolution of closely related impurities.

-

References

Application Notes and Protocols: 2-Phenylpent-4-en-1-amine as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Phenylpent-4-en-1-amine as a key building block in the construction of complex nitrogen-containing molecules, particularly substituted piperidines and pyrrolidines. These heterocyclic motifs are prevalent in a wide range of biologically active compounds and natural products. The protocols outlined below are based on established methodologies for the cyclization of homoallylic amines and can be adapted for this compound to generate diverse molecular scaffolds.

Introduction

This compound (CAS No: 17214-44-7) is a valuable bifunctional molecule possessing a primary amine and a terminal alkene. This unique structural arrangement allows for a variety of intramolecular cyclization strategies, leading to the stereoselective formation of five- and six-membered nitrogen heterocycles. The phenyl group at the 2-position provides a handle for further functionalization and can influence the stereochemical outcome of the cyclization reactions. This building block is particularly well-suited for the synthesis of conformationally constrained amino acids and alkaloid scaffolds, which are of significant interest in drug discovery and medicinal chemistry.[1]

Key Applications

The primary application of this compound lies in its ability to undergo intramolecular cyclization reactions to form substituted piperidines and pyrrolidines. These reactions can be promoted by various catalysts and reagents, offering access to a diverse range of complex molecules.

Synthesis of Substituted Piperidines

Substituted piperidines are a common feature in many pharmaceuticals. Intramolecular cyclization of this compound derivatives can proceed via several pathways, including transition metal-catalyzed hydroamination and acid-catalyzed aza-Prins cyclization.

Synthesis of Substituted Pyrrolidines

Pyrrolidine rings are another crucial scaffold in medicinal chemistry. Similar to piperidine synthesis, intramolecular cyclization of this compound can be directed to form five-membered rings, often with high stereocontrol, by employing appropriate catalysts and reaction conditions.

Experimental Protocols

The following protocols are generalized methodologies based on the successful cyclization of analogous homoallylic amines. Optimization of reaction conditions for this compound is recommended.

Protocol 1: Transition Metal-Catalyzed Intramolecular Hydroamination for Piperidine Synthesis

This protocol describes a general procedure for the intramolecular hydroamination of a protected this compound derivative using a zirconium catalyst to yield a substituted piperidine.

Reaction Scheme:

A general reaction workflow for hydroamination.

Materials:

-

N-protected this compound (e.g., N-benzyl or N-tosyl)

-

Zirconium catalyst (e.g., Cp₂ZrCl₂)

-

Activator (e.g., n-BuLi or MAO)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected this compound in the chosen anhydrous solvent.

-

In a separate flask, prepare the active zirconium catalyst by treating the precatalyst with the activator according to established literature procedures.

-

Add the activated catalyst solution to the solution of the substrate at the desired temperature (typically ranging from room temperature to elevated temperatures).

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or methanol).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine.

Quantitative Data for Analogous Systems:

| Substrate (Homoallylic Amine) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Benzyl-4-penten-1-amine | Cp₂ZrCl₂/n-BuLi | Toluene | 80 | 12 | 85 | General methodology |

| N-Tosyl-4-penten-1-amine | (ebthi)Zr(NMe₂)₂ | Benzene | 25 | 24 | 92 | General methodology |

Protocol 2: Aza-Prins Cyclization for the Synthesis of 4-Halo-Piperidines

This protocol outlines a general procedure for the aza-Prins cyclization of an N-tosyl protected this compound with an aldehyde to generate a 4-halo-substituted piperidine.

Reaction Scheme:

Workflow for aza-Prins cyclization.

Materials:

-

N-Tosyl-2-phenylpent-4-en-1-amine

-

Aldehyde (e.g., paraformaldehyde)

-

Lewis Acid (e.g., AlCl₃, FeCl₃)

-

Halide Source (e.g., TMSCl, TMSBr)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of N-tosyl-2-phenylpent-4-en-1-amine and the aldehyde in the anhydrous solvent under an inert atmosphere, add the Lewis acid at 0 °C.

-

Stir the mixture for a short period (e.g., 15 minutes) before adding the halide source.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the aqueous and organic layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the 4-halo-piperidine derivative.

Quantitative Data for Analogous Systems:

| Homoallylic Amine | Aldehyde | Lewis Acid | Halide Source | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| N-Tosyl-4-penten-1-amine | Paraformaldehyde | AlCl₃ | TMSCl | CH₂Cl₂ | 88 | trans:cis > 95:5 | General methodology |

| N-Tosyl-4-penten-1-amine | Benzaldehyde | FeCl₃ | TMSBr | CH₃CN | 82 | trans:cis > 95:5 | General methodology |

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, nitrogen-containing molecules. The presence of both a primary amine and a terminal alkene allows for a variety of intramolecular cyclization strategies to construct valuable piperidine and pyrrolidine scaffolds. The protocols provided herein, based on established methodologies for homoallylic amines, offer a starting point for the development of novel synthetic routes towards new chemical entities for drug discovery and development. Further exploration of different catalyst systems and reaction conditions is expected to expand the synthetic utility of this valuable building block.

References

Application Note & Protocol: Large-Scale Synthesis of 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis of 2-Phenylpent-4-en-1-amine, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented: the reduction of 2-phenyl-4-pentenenitrile and the reductive amination of 2-phenylpent-4-enal. Both methods are scalable and have been optimized for high yield and purity. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and diagrams illustrating the synthetic pathways and workflows.

Introduction

This compound is a chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules and as a ligand in asymmetric catalysis. Its structural motif, featuring both a phenyl and an allyl group adjacent to a stereocenter, makes it a versatile synthon for drug discovery and development. The demand for efficient and scalable methods for its preparation is therefore significant. This document outlines two robust and reproducible methods for the large-scale synthesis of this compound, providing researchers with practical protocols to obtain high-purity material.

Synthetic Strategies

Two principal synthetic pathways for the large-scale production of this compound are detailed below.

Method A: Reduction of 2-Phenyl-4-pentenenitrile

This route involves the synthesis of the nitrile intermediate followed by its reduction to the target primary amine.

Method B: Reductive Amination of 2-Phenylpent-4-enal

This approach relies on the direct conversion of an aldehyde precursor to the amine via reductive amination.

Method A: Synthesis via Reduction of 2-Phenyl-4-pentenenitrile

This two-step synthesis commences with the allylation of phenylacetonitrile to form 2-phenyl-4-pentenenitrile, which is subsequently reduced to the desired this compound.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound from phenylacetonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

-

Materials:

-

Phenylacetonitrile

-

Allyl bromide

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Toluene

-

Ammonium chloride (NH₄Cl) solution (saturated aqueous)

-

Sodium chloride (NaCl) solution (saturated aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

-

Charge the flask with liquid ammonia (approx. 1.2 L per mole of phenylacetonitrile).

-

Slowly add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

-

Add phenylacetonitrile (1.0 equivalent) dropwise to the sodium amide suspension over 30 minutes. Stir for an additional hour.

-

Add allyl bromide (1.2 equivalents) dropwise over 1 hour, maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the ammonia to evaporate overnight under a fume hood.

-

To the residue, add toluene and carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

-

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to this compound

-

Materials:

-

2-Phenyl-4-pentenenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

-

Diethyl ether

-

-

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-phenyl-4-pentenenitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-